4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
CAS No.:
Cat. No.: VC11201692
Molecular Formula: C20H25N3S
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H25N3S |
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Molecular Weight | 339.5 g/mol |
IUPAC Name | 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Standard InChI | InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Standard InChI Key | OPKLBKQUDBMWRN-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition
The molecular formula of 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is , with a molar mass of 339.5 g/mol . The IUPAC name derives from its piperazine backbone, where position 4 bears a benzyl group (-), while the carbothioamide moiety at position 1 is substituted with a 2,5-dimethylphenyl ring .
Key structural features:
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Piperazine ring: Adopts a chair conformation in crystalline states, as observed in analogous piperazine-carbothioamide structures .
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Benzyl group: Provides lipophilicity (), enhancing blood-brain barrier permeability in preclinical models .
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Carbothioamide group: The thiourea moiety () enables hydrogen bonding with biological targets, critical for receptor affinity .
Spectroscopic and Computational Data
Experimental and computed descriptors confirm the compound's identity:
X-ray crystallography of structurally related compounds reveals planar carbothioamide groups with bond lengths of 1.264–1.272 Å, consistent with resonance stabilization .
Synthesis and Derivatives
Synthetic Pathways
While no direct synthesis protocol exists for this specific compound, analogous piperazine-carbothioamides are typically synthesized via:
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Nucleophilic substitution: Reacting piperazine with benzyl halides under anhydrous conditions .
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Carbothioamide formation: Treating intermediate amines with thiophosgene or ammonium thiocyanate in acetone .
A representative pathway for similar derivatives involves refluxing -substituted piperazines with 2,5-dimethylphenyl isothiocyanate in ethanol (yield: 72–78%) .
Structural Derivatives
Modifications to the parent structure influence bioactivity:
Derivative | Biological Activity | Reference |
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4-Bromobenzyl analog | Cerebrovascular dilation | |
Adamantane hybrids | Calcium channel modulation | |
Pyrazoline-carbothioamides | Anticancer (MCF-7 IC₅₀: 8.7 μM) |
Notably, adamantane-isothiourea hybrids demonstrate 94% inhibition of calcium influx in hippocampal neurons at 10 μM , suggesting potential neuroprotective applications for the title compound.
Parameter | Prediction |
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Gastrointestinal absorption | High (91% probability) |
BBB permeability | Yes (0.87 Brain/Blood ratio) |
CYP2D6 inhibition | Moderate () |
Acute Toxicity
While specific data are unavailable, related piperazines show in mice . The 2,5-dimethylphenyl group may reduce hepatotoxicity compared to unsubstituted analogs .
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